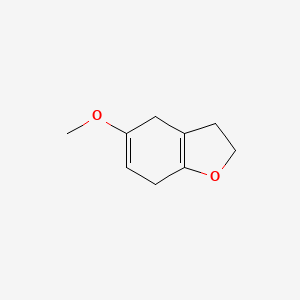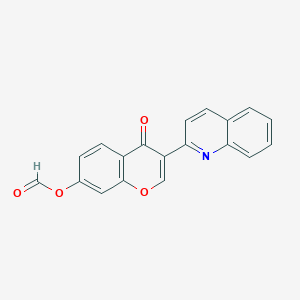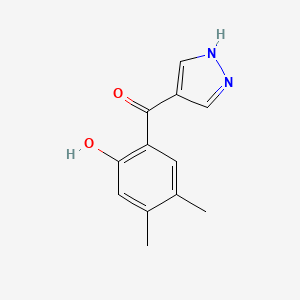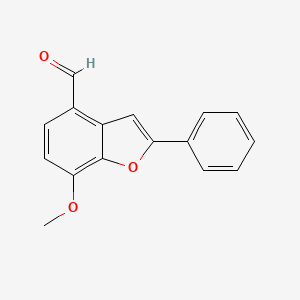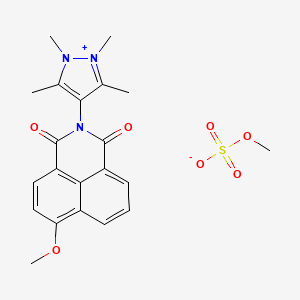![molecular formula C8H8N2O2 B12886184 1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione CAS No. 501102-23-4](/img/structure/B12886184.png)
1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione is a heterocyclic compound that belongs to the pyrrolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolopyridine core . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the pyrrolopyridine core.
Scientific Research Applications
1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrrolo[2,3-c]pyridine: Another member of the pyrrolopyridine family with a different ring fusion pattern.
1H-pyrrolo[2,3-b]pyridine: Known for its potent inhibitory activity against fibroblast growth factor receptors.
Uniqueness
1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
501102-23-4 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1-methyl-7H-pyrrolo[3,2-c]pyridine-4,6-dione |
InChI |
InChI=1S/C8H8N2O2/c1-10-3-2-5-6(10)4-7(11)9-8(5)12/h2-3H,4H2,1H3,(H,9,11,12) |
InChI Key |
LGUBIHZXFSOIAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1CC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


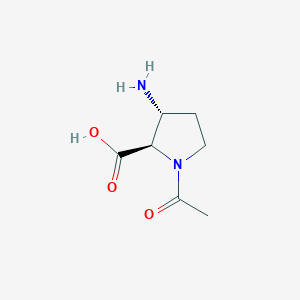
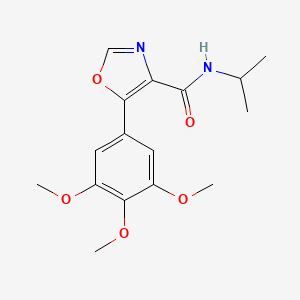
![3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol](/img/structure/B12886127.png)
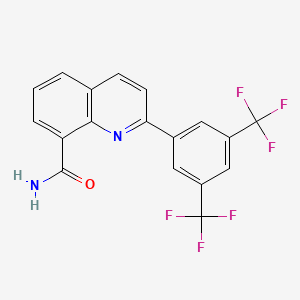
![1-Propyldibenzo[b,d]furan](/img/structure/B12886148.png)

![(1R)-2-(2'-(Dicyclohexylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12886170.png)
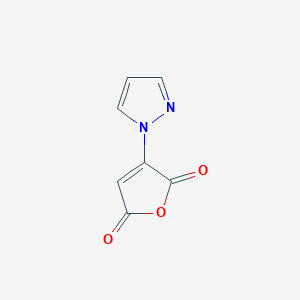
![N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide](/img/structure/B12886190.png)
